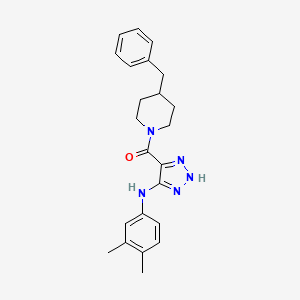
4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C23H27N5O and its molecular weight is 389.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-benzylpiperidine-1-carbonyl)-N-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O. Its structure features a benzylpiperidine moiety linked to a triazole ring, which is known to influence its interaction with biological targets.
Research indicates that compounds containing triazole structures can exhibit a variety of biological activities, including:
- Inhibition of Enzymes : Triazole derivatives have been shown to inhibit various enzymes such as monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially benefiting conditions such as depression and anxiety .
- Anticancer Activity : Some studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| MAO-B Inhibition | 0.514 | Human Neuroblastoma | |
| Cytotoxicity | 13.6 | HeLa Cells | |
| Antiproliferative Effects | 53.8 | Various Cancer Lines |
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to the compound :
- Study on MAO Inhibition : A study demonstrated that derivatives showed potent and selective inhibition of MAO-B, suggesting their potential use in treating neurological disorders .
- Anticancer Activity Assessment : Research evaluating the cytotoxic effects of triazole derivatives on cancer cell lines revealed significant growth inhibition at micromolar concentrations. The study utilized MTT assays to determine cell viability post-treatment .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications on the benzyl and piperidine moieties significantly influenced biological activity. For example, introducing electron-donating groups enhanced potency against specific cancer targets .
Propriétés
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19,21-22,24-27H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCCOLREXMZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














